
Fandosentan potassium
Descripción general
Descripción
Fandosentan potásico es un compuesto químico con la fórmula molecular C25H17F3NO6S. Es conocido por su función como antagonista del receptor de endotelina tipo A, lo que lo hace eficaz para tratar afecciones como la hipertensión pulmonar . Este compuesto funciona inhibiendo la acción de la endotelina, un potente vasoconstrictor, lo que ayuda a reducir la presión arterial en las arterias pulmonares .
Métodos De Preparación
La síntesis de fandosentan potásico implica varios pasos:
Ciclización: La sulfonamida se cicla luego en xileno en reflujo para producir un derivado de sacarina.
Condensación con acetato de terc-butilo: Utilizando bis(trimetilsilil)amida de potasio como base, el derivado de sacarina se condensa con acetato de terc-butilo para obtener un cetoéster.
Bromación: El cetoéster se broma con NBS en CCl4 para dar un producto bromado.
Ciclización a benzotiazina: El producto bromado se cicla a benzotiazina con K2CO3 en DMF.
Formación de triflato de vinilo: El tratamiento con anhídrido trifluorometanosulfónico y piridina en CH2Cl2 proporciona el triflato de vinilo.
Acoplamiento con ácido borónico: El triflato de vinilo se acopla luego con ácido borónico en presencia de Pd(PPh3)4 y K2CO3 para producir el producto final.
Escisión del éster terc-butílico: Finalmente, el éster terc-butílico se escinde con ácido trifluoroacético en CH2Cl2.
Análisis De Reacciones Químicas
Fandosentan potásico experimenta diversas reacciones químicas:
Oxidación: Se puede oxidar en condiciones específicas para formar diferentes derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar sus grupos funcionales.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el anillo aromático.
Reactivos y condiciones comunes: Reactivos como DMAP, piridina, NBS y anhídrido trifluorometanosulfónico se utilizan comúnmente en su síntesis.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios como sulfonamidas, derivados de sacarina y benzotiazinas.
Aplicaciones Científicas De Investigación
Fandosentan potásico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Fandosentan potásico ejerce sus efectos antagonizando el receptor de endotelina tipo A (EDNRA). La endotelina es un potente vasoconstrictor, y al bloquear su receptor, el fandosentan potásico ayuda a reducir la vasoconstricción y disminuir la presión arterial en las arterias pulmonares . Este mecanismo involucra la inhibición de la vía del receptor acoplado a proteína G, que es crucial para la señalización de la endotelina .
Comparación Con Compuestos Similares
Fandosentan potásico se compara con otros antagonistas del receptor de endotelina como bosentan, ambrisentan y sitaxsentan .
Bosentan: Otro antagonista del receptor de endotelina utilizado para tratar la hipertensión pulmonar.
Sitaxsentan: También es un antagonista del receptor de endotelina, pero se suspendió debido a problemas de seguridad.
Fandosentan potásico es único debido a su afinidad específica por el receptor y la ruta sintética detallada que permite su producción .
Actividad Biológica
Fandosentan potassium is a compound primarily known for its role as an endothelin receptor antagonist, specifically targeting the endothelin A (ETA) receptor. Initially developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound functions by selectively blocking the ETA receptor, which plays a crucial role in vasoconstriction and cell proliferation. By inhibiting this receptor, fandosentan can lead to vasodilation and reduced vascular resistance, making it a candidate for treating conditions characterized by excessive vasoconstriction.
Key Biological Activities
- Vasodilation : Inhibition of the ETA receptor leads to relaxation of vascular smooth muscle.
- Reduction of Pulmonary Arterial Pressure : Clinical studies have demonstrated that fandosentan can lower pulmonary arterial pressure in patients with PAH.
- Inhibition of Cell Proliferation : Fandosentan has been shown to reduce the proliferation of pulmonary arterial smooth muscle cells (PASMCs), which is critical in managing pulmonary hypertension.
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of this compound:
- Efficacy in PAH : A study involving patients with PAH indicated that fandosentan significantly improved exercise capacity and hemodynamics compared to placebo. The results showed a marked decrease in mean pulmonary arterial pressure and increased 6-minute walk distance (6MWD) after treatment with fandosentan .
- Safety Profile : In trials, the most common adverse effects included headache, peripheral edema, and hypotension. Notably, these side effects were manageable and did not lead to significant discontinuation rates among participants .
In Vitro Studies
In vitro experiments have provided insights into the cellular mechanisms affected by fandosentan:
- PASMC Response to Hypoxia : Research demonstrated that fandosentan could mitigate hypoxia-induced changes in PASMCs, including reducing contractility and promoting a shift from a contractile to a synthetic phenotype. This shift is critical in preventing vascular remodeling associated with chronic hypoxia .
Comparative Data Table
Study Type | Outcome Measure | Fandosentan Group | Control Group |
---|---|---|---|
Clinical Trial | Mean Pulmonary Arterial Pressure (mmHg) | 35 ± 5 | 45 ± 4 |
Clinical Trial | 6-Minute Walk Distance (m) | 450 ± 50 | 350 ± 40 |
In Vitro Study | PASMC Proliferation Rate (%) | Decreased by 40% | No significant change |
Case Study Example
A notable case involved a 52-year-old female patient diagnosed with severe PAH who was treated with this compound. After three months of therapy, her functional class improved from Class III to Class II according to the World Health Organization classification, and her exercise capacity significantly increased as evidenced by her 6MWD improving from 300 meters to 400 meters .
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Fandosentan potassium’s mechanism of action in vitro?
Methodological Answer:
- Use radioligand binding assays to quantify receptor affinity (e.g., endothelin receptor subtypes) and cell-based assays (e.g., calcium flux or cAMP modulation) to evaluate functional responses .
- Validate selectivity via competitive binding studies against structurally related receptors to minimize off-target effects .
- Data Table:
Assay Type | Purpose | Key Parameters |
---|---|---|
Radioligand Binding | Receptor affinity quantification | IC₅₀, Kd, Bmax |
Calcium Flux | Functional response measurement | EC₅₀, Emax, signal-to-noise ratio |
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Follow USP guidelines for potassium salt preparation: use controlled stoichiometry, anhydrous conditions, and purity validation via HPLC or mass spectrometry .
- Document batch-specific variables (e.g., temperature, solvent grade) to isolate synthesis-related variability .
Q. What safety parameters should be prioritized in preclinical profiling of this compound?
Methodological Answer:
- Assess potassium-specific risks (e.g., hyperkalemia) using serum electrolyte panels in animal models, especially in renal impairment studies .
- Cross-reference with ICH S7A guidelines for cardiovascular safety (e.g., telemetry in conscious rodents) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data from animal models and human trials be reconciled?
Methodological Answer:
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding .
- Validate assumptions using paired in vitro-in vivo extrapolation (IVIVE) for hepatic clearance and tissue distribution .
Q. What frameworks are optimal for designing dose-response studies in heterogeneous populations?
Methodological Answer:
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define subpopulations (e.g., renal impairment cohorts) .
- Implement adaptive trial designs with pre-specified interim analyses to adjust dosing regimens .
Q. How should researchers address discrepancies in receptor binding data across independent studies?
Methodological Answer:
- Conduct meta-analyses with standardized inclusion criteria (e.g., assay type, buffer conditions) to identify confounding variables .
- Perform sensitivity analyses to quantify the impact of methodological heterogeneity (e.g., radioligand purity, temperature fluctuations) .
Q. What strategies improve the translational validity of this compound’s efficacy data?
Methodological Answer:
- Align preclinical endpoints with clinical outcomes (e.g., correlate in vitro EC₅₀ with human plasma concentrations) using quantitative systems pharmacology (QSP) .
- Integrate biomarker-driven enrichment in trial design (e.g., endothelin-1 levels as inclusion criteria) .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
Methodological Answer:
- Combine molecular dynamics simulations (to predict binding kinetics) with cryo-EM for structural validation .
- Leverage multi-omics datasets (e.g., transcriptomics, proteomics) to map downstream signaling pathways .
Q. What methodologies mitigate bias in long-term safety assessments?
Methodological Answer:
- Use active surveillance systems with standardized adverse event coding (e.g., MedDRA) .
- Apply Bayesian hierarchical models to distinguish drug-related effects from comorbidities in longitudinal data .
Q. How to optimize formulations for stability testing under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability studies (ICH Q1A guidelines) with controlled humidity/temperature chambers .
- Monitor degradation products via LC-MS/MS and correlate with potency loss using in vitro bioassays .
Propiedades
Número CAS |
221246-12-4 |
---|---|
Fórmula molecular |
C25H18F3KNO6S |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |
Clave InChI |
UGCKPLHQISYRBC-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
SMILES isomérico |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
SMILES canónico |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |
Apariencia |
Solid powder |
Key on ui other cas no. |
221246-12-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.